4-Isopropyl-5-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in both pharmaceutical and chemical research due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to the pyrimidine ring.
This compound can be classified under the category of pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms, and they play crucial roles in various biological processes, including nucleic acid synthesis. The specific compound 4-Isopropyl-5-methylpyrimidin-2-amine is often studied for its potential as a pharmaceutical intermediate and its role in the synthesis of biologically active molecules.
The synthesis of 4-Isopropyl-5-methylpyrimidin-2-amine can be achieved through several methods, primarily involving the modification of existing pyrimidine derivatives. One effective approach involves the reaction of 2-amino-4,6-dichloropyrimidine with isopropyl amine under specific conditions, such as solvent-free heating or using a suitable solvent like dimethylformamide.
4-Isopropyl-5-methylpyrimidin-2-amine can undergo various chemical reactions typical of amines and pyrimidines:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for compounds like 4-Isopropyl-5-methylpyrimidin-2-amine often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may act as an inhibitor for certain kinases involved in signaling pathways related to cancer or inflammation.
4-Isopropyl-5-methylpyrimidin-2-amine has several applications in scientific research:
4-Isopropyl-5-methylpyrimidin-2-amine (CAS RN 35733-55-2) belongs to the aminopyrimidine family of heterocyclic compounds. Its systematic IUPAC name, 5-methyl-4-(propan-2-yl)pyrimidin-2-amine, precisely describes the substitution pattern on the pyrimidine ring. The molecular formula is C₈H₁₃N₃, with a molecular weight of 151.21 g/mol. Key structural identifiers include: [1] [3]
The pyrimidine ring displays aromatic character with π-electron delocalization, while the isopropyl group provides lipophilic bulk and the methyl group offers electronic modulation. X-ray crystallographic analyses of related aminopyrimidines reveal nearly planar ring systems with substituents adopting orientations perpendicular to the plane to minimize steric repulsion. The electron-withdrawing nature of the ring nitrogen atoms creates an electron-deficient system, making the 2-amino group less basic (predicted pKa ~3.5) than typical aliphatic amines but highly capable of forming hydrogen-bonding interactions in biological environments [3].
Table 1: Molecular Properties of 4-Isopropyl-5-methylpyrimidin-2-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₁₃N₃ | Balanced carbon/nitrogen ratio |
Molecular Weight | 151.21 g/mol | Optimal for fragment-based drug design |
Hydrogen Bond Donors | 2 | Enables strong target binding |
Hydrogen Bond Acceptors | 3 | Facilitates solubility and binding |
Rotatable Bonds | 2 | Conformational flexibility |
Topological Polar Surface Area | 54.7 Ų | Predicts moderate membrane permeability |
LogP (Calculated) | 1.8 | Balanced lipophilicity |
The synthesis of substituted 2-aminopyrimidines dates to early 20th century heterocyclic chemistry, with traditional halogenation-amination approaches dominating early production methods. The initial synthetic routes to 4-Isopropyl-5-methylpyrimidin-2-amine involved multi-step sequences beginning with malonate derivatives or acetamidine precursors [3] [9]:
Dihydroxypyrimidine Formation: Condensation of acetamidine hydrochloride with dimethyl malonate under basic conditions (NaOMe/MeOH) yielded 4,6-dihydroxy-2-methylpyrimidine with approximately 86% efficiency
Chlorination: Treatment with triphosgene (a safer alternative to POCl₃) in dichloroethane with N,N-diethylaniline as base afforded 4,6-dichloro-2-methylpyrimidine in ~90% yield
Regioselective Amination: Nucleophilic displacement at C4 with isopropylamine in polar aprotic solvents (DMF/DMSO) at 100-120°C introduced the isopropyl group
Controlled Reduction: Selective reduction or hydrolysis yielded the final compound, though early methods suffered from moderate yields (55-75%) due to over-substitution and regioselectivity challenges
The evolution of synthetic methodologies introduced more efficient approaches, notably palladium-catalyzed cross-coupling reactions. Modern techniques employ Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which offer superior regiocontrol and functional group tolerance. These advancements enabled the practical synthesis of gram-scale quantities required for medicinal chemistry programs. Contemporary routes often utilize 2,4-dichloro-5-methylpyrimidine as a key intermediate, allowing sequential introduction of substituents at C4 and C2 positions with high selectivity [3] [5].
Table 2: Evolution of Synthetic Approaches for 4-Isopropyl-5-methylpyrimidin-2-amine
Synthetic Era | Key Methodology | Advantages | Limitations |
---|---|---|---|
Traditional (Mid-20th Century) | Halogenation-Amination | Accessible reagents | Moderate yields (55-75%), regioselectivity issues |
Transitional (1980s-2000s) | Nucleophilic Aromatic Substitution | Improved selectivity with protecting groups | High temperatures required, purification challenges |
Modern (2010-Present) | Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) | Excellent regiocontrol, mild conditions | Catalyst cost, sensitivity to oxygen/moisture |
4-Isopropyl-5-methylpyrimidin-2-amine serves as a versatile pharmacophore in drug design, particularly in kinase inhibitor development where the 2-aminopyrimidine motif functions as an ATP-competitive hinge binder. Its structural attributes contribute to several medicinal chemistry strategies: [2] [3] [5]
Molecular Hybridization: The core structure is frequently incorporated into hybrid molecules targeting multiple biological pathways simultaneously. For example, pyrimidine-isatin hybrids have demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 0.48-3.9 μg/mL) through inhibition of acyl carrier protein reductase
Selectivity Optimization: In JAK2 inhibitor programs, derivatives like compound A8 (containing the 4-isopropyl-5-methylpyrimidin-2-amine motif) achieved remarkable selectivity indexes (>38-fold against JAK1, JAK3, and TYK2 isoforms), addressing toxicity limitations of non-selective inhibitors
Property Modulation: The isopropyl group enhances lipophilicity (cLogP ~1.8) without excessive molecular weight, potentially improving blood-brain barrier penetration for CNS targets. Additionally, the methyl group provides metabolic stabilization by blocking vulnerable oxidation sites
The scaffold's synthetic flexibility enables diverse derivatization strategies:
Table 3: Biologically Active Derivatives Containing 4-Isopropyl-5-methylpyrimidin-2-amine Motif
Biological Target | Derivative Structure | Key Activity | Therapeutic Application |
---|---|---|---|
JAK2 Kinase | N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine | IC₅₀ = 5 nM, >38-fold selectivity over JAK1/JAK3/TYK2 | Myeloproliferative Neoplasms [2] |
InhA (M. tuberculosis) | Isatin-pyrimidine hybrid | MIC = 0.48 μg/mL (MDR-TB), IC₅₀ = 0.6 μM | Antitubercular Agent [5] |
ALK Kinase | 2,4,5-Trisubstituted pyrimidine | MIC = 0.5-1.0 μg/mL (H37Ra strain) | Antitubercular Agent [5] |
VHL E3 Ligase | Cyclopropyl analog | 9-fold potency increase vs. isopropyl | Targeted Protein Degradation [7] |
The scaffold's significance is exemplified in Janus kinase 2 (JAK2) inhibitors for myeloproliferative neoplasms. Researchers systematically optimized N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, achieving compound A8 with exceptional JAK2 inhibition (IC₅₀ = 5 nM) and kinase selectivity. This derivative demonstrated 38.6-fold selectivity over JAK1, 54.6-fold over JAK3, and 41.2-fold over TYK2, addressing the hematological toxicities associated with non-selective JAK inhibitors like ruxolitinib. The 4-isopropyl-5-methylpyrimidin-2-amine component contributed significantly to binding affinity through optimal hydrophobic filling of a pocket near the gatekeeper residue and formation of critical hydrogen bonds with the hinge region [2].
Table 4: Kinase Selectivity Profile of Pyrimidine-Based JAK2 Inhibitor A8
Kinase Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. JAK2) |
---|---|---|
JAK2 | 5 | 1.0 |
JAK1 | 193 | 38.6 |
JAK3 | 273 | 54.6 |
TYK2 | 206 | 41.2 |
Beyond kinase inhibition, the scaffold demonstrates versatility across therapeutic areas:
The continued exploration of 4-isopropyl-5-methylpyrimidin-2-amine derivatives underscores their importance in addressing the evolving challenges in drug discovery, particularly in achieving selectivity among closely related targets and optimizing drug-like properties in beyond-rule-of-5 chemical space [2] [5] [7].
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6